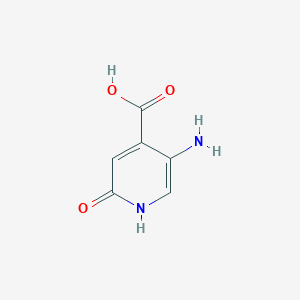

5-amino-2-oxo-1H-pyridine-4-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-amino-2-oxo-1H-pyridine-4-carboxylic acid is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by a pyridine ring substituted with an amino group at the 5-position, a keto group at the 2-position, and a carboxylic acid group at the 4-position. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-oxo-1H-pyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . This method is known for its high yield and operational simplicity. Another approach includes the oxidative cyclization of β-enaminones, which involves a rearrangement step after the ring formation . Additionally, the Cu(II)-catalyzed cyclization of α-diazo-β-oxoamides with amines has also been demonstrated as an effective method .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-2-oxo-1H-pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted pyridine derivatives, depending on the specific reaction and conditions employed.

Wissenschaftliche Forschungsanwendungen

5-amino-2-oxo-1H-pyridine-4-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-amino-2-oxo-1H-pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds share a similar pyridine ring structure and exhibit a wide range of pharmacological properties.

2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound has a similar carboxylic acid group and is used in the synthesis of bioactive molecules.

Uniqueness

5-amino-2-oxo-1H-pyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity

Biologische Aktivität

5-Amino-2-oxo-1H-pyridine-4-carboxylic acid (also known as 5-amino-4-pyridinecarboxylic acid) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It features a pyridine ring with an amino group and a carbonyl group, contributing to its reactivity and interaction with biological systems.

This compound exhibits its biological activity primarily through enzyme inhibition. It acts as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their catalytic activity. This mechanism is crucial in the development of therapeutic agents targeting various diseases, including cancer and inflammatory conditions .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor, particularly in the context of:

- Kinase Inhibition : It has shown potential in inhibiting kinases involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies .

- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported to be effective against various pathogens .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. It has demonstrated effectiveness against several viruses, including:

- Herpes Simplex Virus (HSV) : The compound exhibited significant antiviral activity against HSV-1 in vitro, suggesting its potential as an antiviral agent .

- Vesicular Stomatitis Virus (VSV) : It was found to inhibit VSV replication effectively, indicating a broader spectrum of antiviral activity .

Case Studies

-

Anti-inflammatory Activity :

A study evaluated the effects of this compound on cytokine production in rheumatoid arthritis models. The compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 while increasing anti-inflammatory markers like IL-10 . -

Antimicrobial Efficacy :

In a comparative study against common pathogens, the compound showed promising results with MIC values lower than those of standard antibiotics like ciprofloxacin. Specifically, it inhibited Pseudomonas aeruginosa and Escherichia coli effectively at concentrations ranging from 25 to 100 µg/mL .

Table 1: Biological Activities of this compound

Eigenschaften

IUPAC Name |

5-amino-2-oxo-1H-pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-4-2-8-5(9)1-3(4)6(10)11/h1-2H,7H2,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQVYHZAZPPVKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444607 |

Source

|

| Record name | 5-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183742-01-0 |

Source

|

| Record name | 5-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.